

# A Technical Guide to the Antimicrobial Resistance Potential of Ceftazidime-Avibactam

Author: BenchChem Technical Support Team. Date: December 2025



Prepared for: Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Ceftazidime-avibactam is a combination antimicrobial agent comprising a third-generation cephalosporin (ceftazidime) and a novel non- $\beta$ -lactam  $\beta$ -lactamase inhibitor (avibactam).[1][2] This combination is designed to counter resistance in Gram-negative bacteria, particularly those producing  $\beta$ -lactamase enzymes.[3][4] Avibactam restores the activity of ceftazidime against a broad spectrum of pathogens that produce Ambler class A, class C, and some class D  $\beta$ -lactamases, including Klebsiella pneumoniae carbapenemases (KPCs) and OXA-48-type carbapenemases.[2][5][6] However, it is not effective against metallo- $\beta$ -lactamases (MBLs) from class B.[5][6] Despite its initial efficacy, resistance to ceftazidime-avibactam has emerged through various mechanisms. This guide provides a detailed overview of the agent's mechanism of action, the molecular pathways of resistance, quantitative data on resistance emergence, and the experimental protocols used to assess this potential.

### **Mechanism of Action**

The efficacy of ceftazidime-avibactam relies on a dual-action mechanism targeting the bacterial cell wall synthesis pathway.

• Ceftazidime: As a β-lactam antibiotic, ceftazidime mimics the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][7] By binding to and acylating



the active site of these PBPs, ceftazidime inhibits the final transpeptidation step in peptidoglycan synthesis, leading to compromised cell wall integrity, cell lysis, and bacterial death.[7]

Avibactam: Many resistant bacteria produce β-lactamase enzymes that hydrolyze and inactivate β-lactam antibiotics like ceftazidime. Avibactam is a diazabicyclooctane β-lactamase inhibitor that protects ceftazidime from degradation.[5] It forms a reversible covalent adduct with the active site serine of class A, C, and some D β-lactamases, rendering them inactive.[2][7] This inhibition restores ceftazidime's ability to reach its PBP targets.[1]



Click to download full resolution via product page

**Figure 1:** Mechanism of action for Ceftazidime-Avibactam.

#### **Mechanisms of Resistance**

Resistance to ceftazidime-avibactam can be intrinsic, as seen in bacteria producing metallo-β-lactamases, or acquired through several key mechanisms.[5][8]

- β-Lactamase Modifications: The most significant mechanism of acquired resistance involves mutations in the genes encoding β-lactamases, particularly KPC enzymes. Amino acid substitutions within the Ω-loop of the KPC enzyme, such as the D179Y mutation in KPC-3, can reduce avibactam's binding affinity, thereby restoring the enzyme's ability to hydrolyze ceftazidime.[5][9][10] These mutations often lead to high levels of resistance.
- Porin Channel Mutations: Gram-negative bacteria possess outer membrane porins, such as OmpK35 and OmpK36 in K. pneumoniae, which regulate the influx of molecules, including antibiotics.[6] Mutations leading to the loss or reduced expression of these porin channels



can decrease the intracellular concentration of ceftazidime and avibactam, contributing to reduced susceptibility.[6]

- Efflux Pump Upregulation: Bacteria can actively transport antibiotics out of the cell using efflux pumps. Overexpression of these pumps can lower the intracellular drug concentration, contributing to resistance, often in conjunction with other mechanisms like porin loss.[7][8]
- PBP Modifications: Although less common, mutations in the penicillin-binding proteins, the primary target of ceftazidime, can also lead to reduced binding affinity and contribute to resistance.[9]



Click to download full resolution via product page

Figure 2: Key mechanisms of resistance to Ceftazidime-Avibactam.

# Data Presentation: Quantitative Assessment of Resistance

The emergence of resistance is a critical factor in the clinical utility of ceftazidime-avibactam. Quantitative data from surveillance and clinical studies provide insight into the frequency and level of resistance.

Table 1: In Vitro Activity of Ceftazidime-Avibactam Against Gram-Negative Isolates



| Organism<br>Group                                      | Carbapene<br>mase Type     | Susceptibili<br>ty Rate (%)   | MIC <sub>50</sub><br>(mg/L) | MIC <sub>90</sub><br>(mg/L) | Reference(s |
|--------------------------------------------------------|----------------------------|-------------------------------|-----------------------------|-----------------------------|-------------|
| Carbapene<br>m-Resistant<br>Enterobacte<br>rales (CRE) | KPC-<br>producing          | 99.3%                         | ≤1                          | 2                           | [5],[11]    |
| CRE                                                    | OXA-48-like<br>producing   | 100%                          | ≤1                          | 2                           | [5],[11]    |
| CRE                                                    | NDM-<br>producing<br>(MBL) | Low (Intrinsic<br>Resistance) | >8                          | >8                          | [5],[11]    |
| Pseudomona<br>s aeruginosa                             | Non-MBL                    | 81.7% - 88%                   | 0.5                         | >8                          | [12],[13]   |

| P. aeruginosa (MDR) | Varies | 67% - 88% | - | - |[12] |

Table 2: Emergence of Resistance in Clinical Settings

| Pathogen             | Resistance<br>Driver          | Setting                     | Resistance<br>Rate on<br>Therapy | Duration to<br>Resistance | Reference(s |
|----------------------|-------------------------------|-----------------------------|----------------------------------|---------------------------|-------------|
| K.<br>pneumonia<br>e | KPC-3 Ω-<br>loop<br>mutations | Treatment of CRE infections | 10% - 30%                        | 10 - 19 days              | [5],[14]    |

| K. pneumoniae | KPC-3  $\Omega$ -loop mutations | Treatment of CRE infections | 2% - 10% in KPC-endemic regions | 7 - 54 days |[5] |

Table 3: Mutant Prevention Concentration (MPC) Data



| Organism                | Antibiotic                | MIC (mg/L) | MPC (mg/L) | Reference(s) |
|-------------------------|---------------------------|------------|------------|--------------|
| P. aeruginosa<br>PAO1   | Ceftazidime               | 1          | 8          | [15]         |
| P. aeruginosa<br>PAO1   | Ceftazidime-<br>Avibactam | 1          | 4          | [15]         |
| P. aeruginosa<br>(mutS) | Ceftazidime               | 1          | 32         | [15]         |

| P. aeruginosa (mutS) | Ceftazidime-Avibactam | 1 | 8 |[15] |

### **Experimental Protocols**

Assessing the potential for antimicrobial resistance requires standardized in vitro and genomic methodologies.

## Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17]

- Preparation of Antimicrobial Agent: Prepare a stock solution of ceftazidime-avibactam.
   Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.[13][18] Avibactam is typically maintained at a fixed concentration (e.g., 4 mg/L).[13]
- Inoculum Preparation: Culture the test organism on an appropriate agar medium. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10<sup>8</sup> CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[16][19]
- Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared bacterial suspension. Include a growth control well (no



antibiotic) and a sterility control well (no bacteria).[18]

- Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[16][17]
- Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).[17][19]

#### **Mutant Prevention Concentration (MPC) Assay**

The MPC is the lowest antimicrobial concentration required to prevent the growth of any single-step resistant mutants from a high-density bacterial population ( $\geq 10^{10}$  CFU).[20][21]

- High-Density Inoculum Preparation: Grow a large volume (e.g., 500 mL) of the test organism
  in a suitable broth medium overnight at 37°C to reach a stationary phase.[22] Concentrate
  the cells by centrifugation and resuspend them in a small volume to achieve a final density of
  ≥10¹º CFU/mL.[23]
- Plate Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing various concentrations of the antimicrobial agent, typically ranging from the MIC to 64x MIC or higher.[21]
- Inoculation: Plate at least 10<sup>10</sup> cells onto each agar plate. Ensure the inoculum is spread evenly.[21]
- Incubation: Incubate the plates at 37°C for 48-72 hours.[21]
- Result Interpretation: The MPC is defined as the lowest antibiotic concentration on which no bacterial colonies are observed.[15]

#### **Time-Kill Kinetic Assay**

This assay assesses the rate and extent of bactericidal activity of an antimicrobial agent over time.[24]

• Inoculum Preparation: Prepare a bacterial suspension in the mid-logarithmic growth phase at a concentration of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL in a suitable broth medium.[25]



- Exposure: Add the antimicrobial agent at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) to the bacterial suspensions. Include a growth control without any antibiotic.[26]
- Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.[25][26]
- Quantification: Perform serial tenfold dilutions of the collected aliquots in sterile saline. Plate
  the dilutions onto antibiotic-free agar plates to determine the number of viable bacteria
  (CFU/mL).
- Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration.
   Bactericidal activity is typically defined as a ≥3-log10 (99.9%) reduction in the initial CFU/mL.
   [24]

## Whole Genome Sequencing (WGS) for Resistance Determination

WGS provides a comprehensive method to identify all known genetic determinants of resistance in a bacterial isolate.[27][28][29]





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftazidime-Avibactam (Avycaz): For the Treatment of Complicated Intra-Abdominal and Urinary Tract Infections PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Lactams Strike Back: Ceftazidime-Avibactam PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime/avibactam Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. contagionlive.com [contagionlive.com]
- 6. Resistance to Ceftazidime/Avibactam, Meropenem/Vaborbactam and Imipenem/Relebactam in Gram-Negative MDR Bacilli: Molecular Mechanisms and Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Resistance to ceftazidime-avibactam and underlying mechanisms PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. The primary pharmacology of ceftazidime/avibactam: resistance in vitro PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Susceptibility to Ceftazidime-Avibactam and Comparator Antimicrobial Agents of Carbapenem-Resistant Enterobacterales Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | In vitro, in vivo and clinical studies comparing the efficacy of ceftazidime-avibactam monotherapy with ceftazidime-avibactam-containing combination regimens against carbapenem-resistant Enterobacterales and multidrug-resistant Pseudomonas aeruginosa isolates or infections: a scoping review [frontiersin.org]
- 13. journals.asm.org [journals.asm.org]
- 14. academic.oup.com [academic.oup.com]
- 15. journals.asm.org [journals.asm.org]
- 16. microbe-investigations.com [microbe-investigations.com]

#### Foundational & Exploratory





- 17. Minimum inhibitory concentration Wikipedia [en.wikipedia.org]
- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 19. microchemlab.com [microchemlab.com]
- 20. Developments in the Mutant Prevention Concentration: A Novel Approach to Antimicrobial Susceptibility/Resistance Issues [harvest.usask.ca]
- 21. Frontiers | Variation in Mutant Prevention Concentrations [frontiersin.org]
- 22. Mutant Prevention Concentrations of Fluoroquinolones for Clinical Isolates of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mutant Prevention Concentration as a Measure of Fluoroquinolone Potency against Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 24. emerypharma.com [emerypharma.com]
- 25. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 26. actascientific.com [actascientific.com]
- 27. Whole-genome sequencing to control antimicrobial resistance PMC [pmc.ncbi.nlm.nih.gov]
- 28. Whole-genome Sequencing and the Race Against Antibiotic Resistance | AMD | CDC [cdc.gov]
- 29. Genome-Based Prediction of Bacterial Antibiotic Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Antimicrobial Resistance Potential of Ceftazidime-Avibactam]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12415646#anti-infective-agent-2-potential-for-antimicrobial-resistance]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com